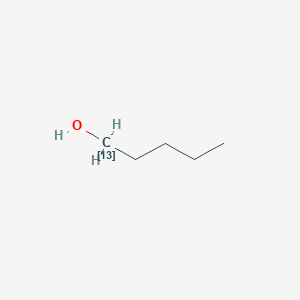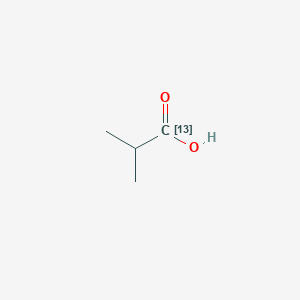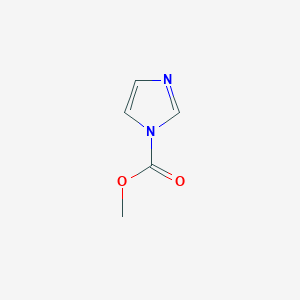
Imidazole-1-carboxylic acid, methyl ester
Vue d'ensemble
Description
Methyl 1H-imidazole-1-carboxylate, also known as Imidazole-1-carboxylic acid, methyl ester, is a reagent developed by Heller and Sarpong for the chemoselective amidation and esterification of carboxylic acids . It has an empirical formula of C5H6N2O2 and a molecular weight of 126.11 .
Synthesis Analysis
Imidazole synthesis involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . A simple and efficient approach allows the preparation of biologically active 2,4 (5)-diarylimidazoles by parallel synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point range of 38-44 °C . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis and Biological Activity
Imidazole-1-carboxylic acid, methyl ester, and its derivatives have been extensively studied for their synthesis and biological activities. For instance, Yanagisawa et al. (1996) explored imidazole-5-carboxylic acids with various substituents, which showed potent antagonistic activity to the angiotensin II receptor (Yanagisawa et al., 1996). Similarly, Dumpis et al. (2003) studied the alkylation of imidazole-4(5)-carboxylic acid derivatives, leading to compounds with potential biological significance (Dumpis et al., 2003).
Chemical Synthesis and Applications
The compound and its variants are also pivotal in chemical synthesis. Collman et al. (2000) synthesized 1-(o-hydroxyphenyl)imidazole carboxylic esters, useful as building blocks in creating model compounds of cytochrome c oxidase (Collman et al., 2000). Furthermore, Majumdar et al. (2007) reported on the synthesis of α-(1H-imidazol-1-yl)alkyl carboxylic acid esters as prodrugs of carboxylic acids (Majumdar et al., 2007).
Catalysis and Chemical Reactions
In the realm of catalysis, Grasa et al. (2003) demonstrated that imidazol-2-ylidenes, related to this compound, are effectivecatalysts in transesterification reactions involving various esters and alcohols (Grasa et al., 2003).
Agricultural and Herbicidal Use
In agriculture, Streit et al. (1991) discovered that a novel imidazole carboxylic acid ester acts as a herbicide by inhibiting 14α-methyl-demethylation in plant sterol biosynthesis, highlighting its potential agricultural applications (Streit et al., 1991).
Applications in Sensor Technology
Annaraj et al. (2016) developed an imidazole-containing amide that acts as a fluorescent probe for nickel ion detection in aqueous media. This shows the potential of this compound derivatives in sensor technology (Annaraj et al., 2016).
Pharmaceutical Research
In pharmaceutical research, compounds derived from this compound, have been explored for their potential in treating diseases. For example, Karthikeyan et al. (2017) synthesized derivatives that exhibited significant anti-breast cancer activities (Karthikeyan et al., 2017).
Miscellaneous Applications
Other studies have explored various applications of this compound in fields like fuel cell technology, as shown by Schechter and Savinell (2002), who investigated imidazole and 1-methyl imidazole in phosphoric acid doped polybenzimidazole electrolytes for fuel cells (Schechter & Savinell, 2002).
Safety and Hazards
Orientations Futures
Imidazole is a key component in functional molecules used in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Mécanisme D'action
Target of Action
Methyl imidazole-1-carboxylate, also known as Imidazole-1-carboxylic acid, methyl ester, is a derivative of imidazole, a five-membered heterocyclic compound Imidazole is a key component of many biologically active molecules, including histidine, purine, and histamine . Therefore, it’s plausible that methyl imidazole-1-carboxylate may interact with similar targets.
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . For instance, some imidazole derivatives inhibit the thyroid peroxidase enzyme, reducing the production of thyroid hormones T3 and T4 . It’s possible that methyl imidazole-1-carboxylate may have similar interactions with its targets.
Biochemical Pathways
Given the wide range of applications of imidazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Analyse Biochimique
Biochemical Properties
Imidazole-1-carboxylic acid, methyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds. This interaction is essential for the metabolism and detoxification of ester-containing compounds. Additionally, this compound can bind to certain proteins, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Furthermore, this compound can alter gene expression by interacting with transcription factors, thereby affecting the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating immune responses. At high doses, this compound can have toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases and cytochrome P450 enzymes, which play crucial roles in its metabolism. These interactions can influence the metabolic flux and levels of metabolites in cells. For example, the hydrolysis of this compound by carboxylesterases can produce metabolites that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biochemical activity and interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression. Alternatively, it may be targeted to the mitochondria, influencing cellular metabolism and energy production .
Propriétés
IUPAC Name |
methyl imidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)7-3-2-6-4-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCPMLVMNQVRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B3334228.png)

![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B3334234.png)

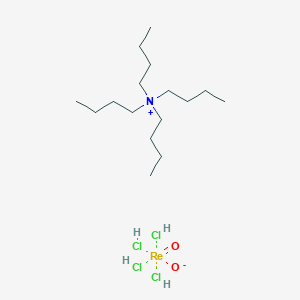

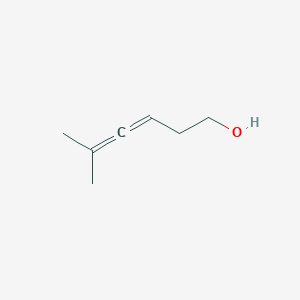

![Acetic acid-[17O2]](/img/structure/B3334272.png)

